molecular formula C19H23N3O4S2 B4846686 N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No. B4846686
M. Wt: 421.5 g/mol
InChI Key: LLXNNWREJCTSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBMS and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MBMS is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MBMS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal studies. MBMS has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

MBMS has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using column chromatography. MBMS has also shown promising results in animal studies, indicating its potential therapeutic applications. However, MBMS has limitations, including its limited solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for MBMS research. One direction is to further investigate its potential anticancer properties and explore its mechanism of action. Another direction is to study its potential anti-inflammatory effects and explore its use in treating inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and toxicity of MBMS.

Scientific Research Applications

MBMS has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties and has been used in cancer research. MBMS has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal studies.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-25-18-5-3-2-4-15(18)14-20-19(27)21-16-6-8-17(9-7-16)28(23,24)22-10-12-26-13-11-22/h2-9H,10-14H2,1H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXNNWREJCTSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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